molecular formula C24H20ClNO3 B14981787 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B14981787
M. Wt: 405.9 g/mol
InChI Key: PDCYYCCFMXCNAF-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzopyran ring system, chlorophenyl, and dimethylphenyl groups. Its chemical properties make it a valuable subject of study for researchers and scientists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,4-dimethylphenylacetic acid, followed by cyclization to form the benzopyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and halogenated derivatives. These products can further undergo additional reactions to yield more complex molecules.

Scientific Research Applications

3-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives and carboxamides, such as:

  • 3-(4-BROMOPHENYL)-N-(2,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE
  • 3-(4-FLUOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE

Uniqueness

What sets 3-(4-CHLOROPHENYL)-N-(2,4-DIMETHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE apart is its specific substitution pattern and the presence of both chlorophenyl and dimethylphenyl groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C24H20ClNO3/c1-14-3-10-21(15(2)11-14)26-23(27)17-6-9-20-18(12-17)13-22(29-24(20)28)16-4-7-19(25)8-5-16/h3-12,22H,13H2,1-2H3,(H,26,27)

InChI Key

PDCYYCCFMXCNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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